

# Application Notes & Protocols: Generation of B7-H3 Knockout Mouse Models

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## Introduction

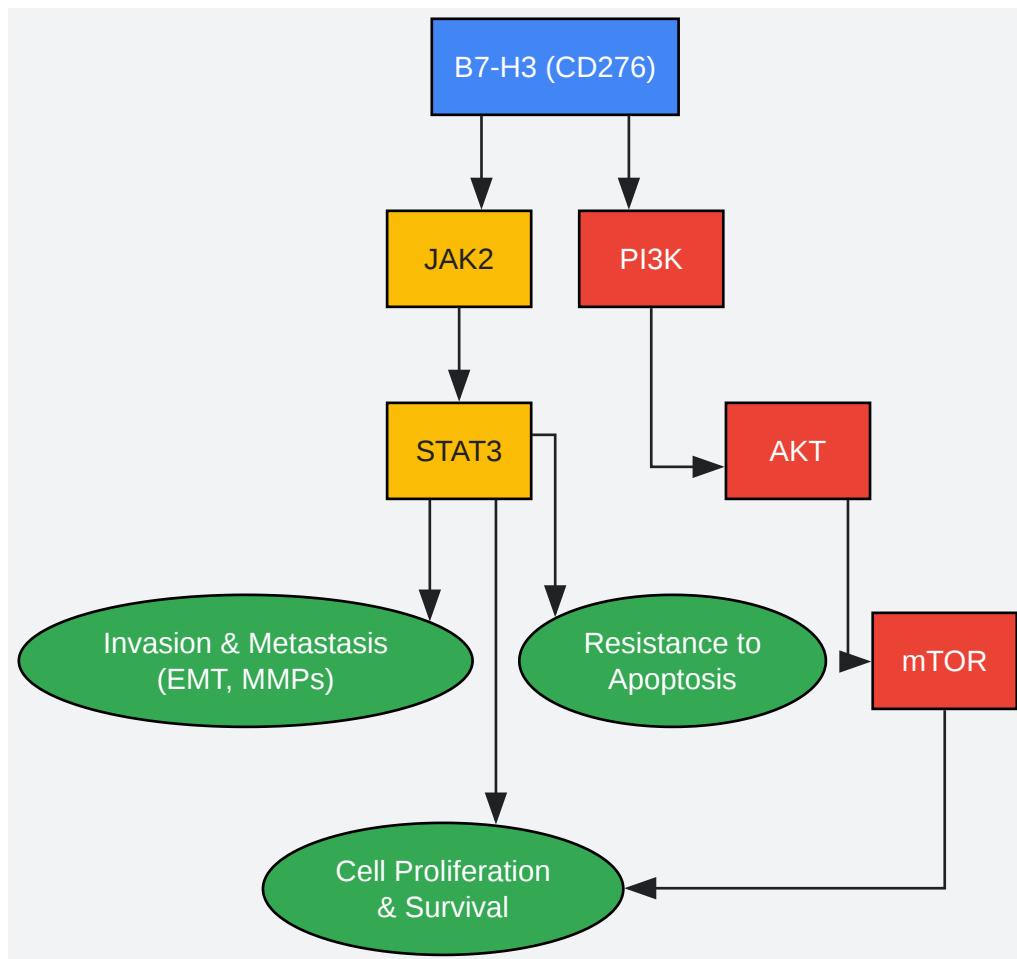
B7-H3, also known as CD276, is a type I transmembrane protein and a member of the B7/CD28 superfamily of immune checkpoint molecules.<sup>[1]</sup> While its expression in normal tissues is limited, B7-H3 is highly overexpressed in a wide range of human solid cancers, often correlating with poor prognosis and clinical outcome.<sup>[2][3]</sup> B7-H3 plays a complex role in immune regulation, with evidence supporting both co-stimulatory and co-inhibitory functions in T cell responses.<sup>[2][4]</sup> Beyond its immunological functions, B7-H3 is implicated in promoting tumor progression through non-immunological mechanisms, including enhancing proliferation, migration, invasion, and resistance to therapy by modulating key signaling pathways like PI3K/Akt and JAK/STAT.

The generation of B7-H3 knockout (KO) mouse models is a critical tool for elucidating its precise biological functions *in vivo* and for the preclinical evaluation of B7-H3-targeted therapies. These models allow researchers to study the impact of B7-H3 deficiency on tumor immunity, cancer progression, and autoimmune responses. This document provides detailed protocols for the generation and validation of B7-H3 knockout mice using CRISPR/Cas9 technology, along with an overview of relevant signaling pathways and expected experimental outcomes.

## B7-H3 Signaling Pathways

B7-H3 influences cancer cell behavior by modulating several intracellular signaling pathways. These interactions contribute to tumor growth, metastasis, and therapeutic resistance.

- **JAK/STAT Pathway:** B7-H3 can activate the JAK2/STAT3 signaling cascade. This activation promotes the expression of downstream targets like Slug, leading to an epithelial-to-mesenchymal transition (EMT), and Survivin, which confers resistance to apoptosis. This pathway also regulates the expression of matrix metalloproteinases (MMPs), enhancing cancer cell invasion.
- **PI3K/AKT/mTOR Pathway:** B7-H3 expression can activate the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This modulation can also affect cancer cell metabolism, for instance by increasing glycolytic capacity.
- **NF-κB Pathway:** B7-H3 has been shown to inhibit the expression of major transcriptional factors, including NF-κB, which can suppress T-cell activation and function.

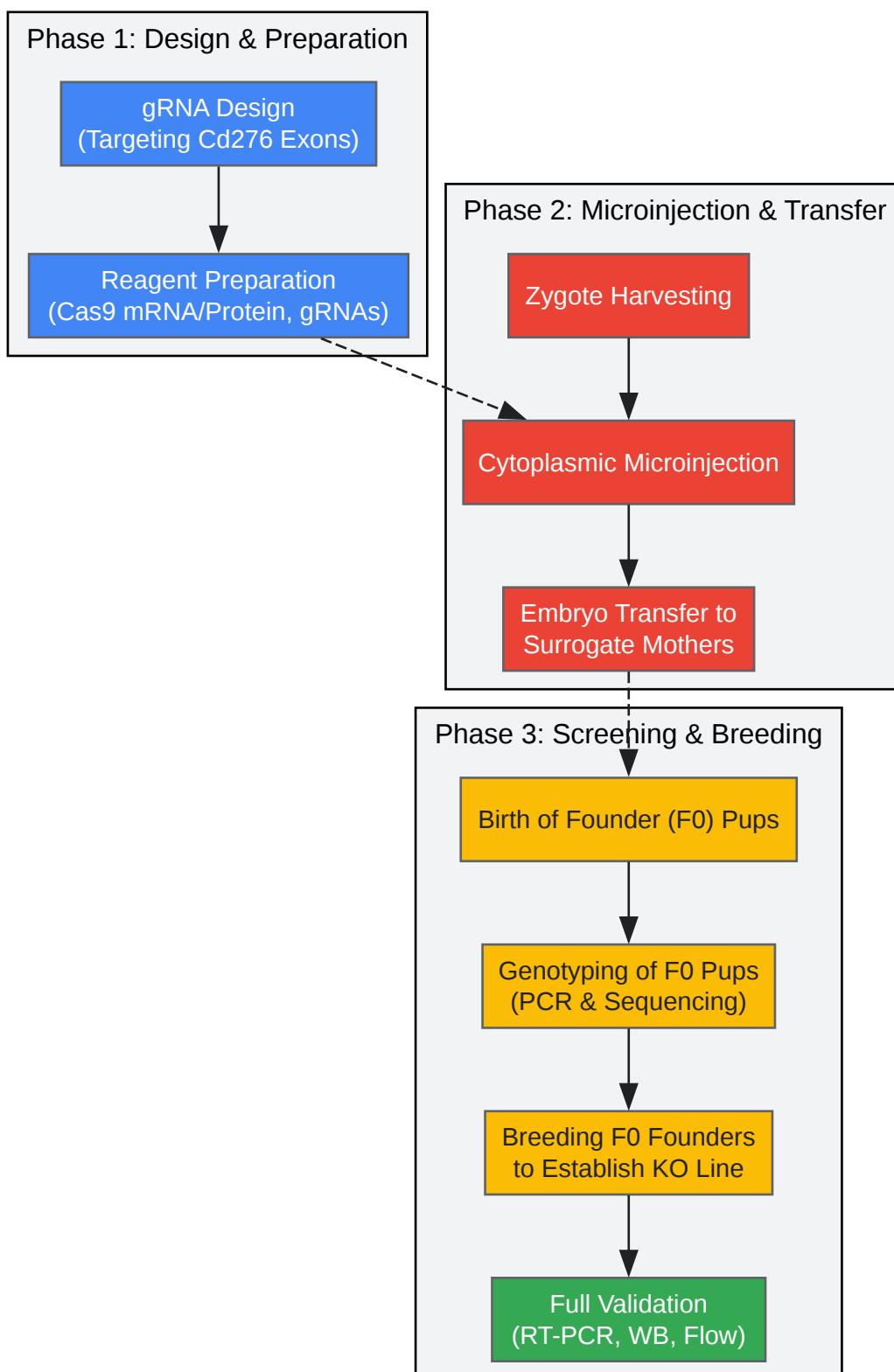


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Simplified B7-H3 signaling pathways in cancer cells.

## Generation of B7-H3 Knockout Mouse Models: Workflow

The most prevalent method for generating knockout mouse models is the CRISPR/Cas9 system, which allows for precise and efficient gene editing. The general workflow involves designing guide RNAs (gRNAs) that target a critical exon of the B7-H3 (Cd276) gene, delivering the Cas9 nuclease and gRNAs into mouse zygotes, and implanting the edited embryos into surrogate mothers.

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Workflow for generating B7-H3 KO mice via CRISPR/Cas9.

## Experimental Protocols

### Protocol 1: CRISPR/Cas9-Mediated Generation of B7-H3 KO Mice

This protocol outlines the key steps for generating B7-H3 knockout mice using CRISPR/Cas9 technology.

#### 1. Guide RNA (gRNA) Design and Synthesis:

- Objective: Design gRNAs to target a critical early exon of the mouse Cd276 gene (e.g., exon 2 or 3) to induce a frameshift mutation leading to a premature stop codon.
- Procedure:
  - Obtain the genomic sequence of the mouse Cd276 gene from a database (e.g., NCBI, Ensembl).
  - Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide gRNA sequences preceding a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
  - Select 2-3 gRNAs with high on-target scores and low off-target scores. Targeting multiple sites simultaneously can increase knockout efficiency.
  - Synthesize the selected gRNAs using a commercially available in vitro transcription kit or order synthetic gRNAs.

#### 2. Preparation of Cas9 and Microinjection Mix:

- Objective: Prepare a microinjection-ready solution containing Cas9 nuclease and the designed gRNAs.
- Materials:
  - Cas9 mRNA or Cas9 protein (nuclease-grade)
  - Synthesized gRNAs
  - Microinjection buffer (e.g., TE buffer, pH 7.5)
- Procedure:

- Dilute Cas9 protein (e.g., to 100 ng/µL) and gRNAs (e.g., to 50 ng/µL each) in microinjection buffer.
- Mix the components to achieve final concentrations suitable for microinjection (e.g., 50 ng/µL Cas9 and 25 ng/µL for each gRNA).
- Centrifuge the mix to pellet any debris and keep on ice until use.

### 3. Zygote Microinjection and Embryo Transfer:

- Objective: Deliver the CRISPR/Cas9 components into the cytoplasm of fertilized mouse eggs (zygotes).
- Procedure:
  - Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain) after mating.
  - Under a microscope, use a fine glass needle to inject the CRISPR/Cas9 mix into the cytoplasm of each zygote.
  - Culture the injected zygotes overnight to the two-cell stage.
  - Surgically transfer the viable embryos into the oviducts of pseudopregnant surrogate female mice.

### 4. Screening of Founder (F0) Mice:

- Objective: Identify founder mice carrying the desired genetic modification.
- Procedure:
  - After birth (approx. 19-21 days post-transfer), collect tail biopsies from the F0 pups at ~10-14 days of age.
  - Extract genomic DNA from the biopsies.
  - Perform PCR using primers flanking the targeted region of the Cd276 gene.
  - Analyze the PCR products by Sanger sequencing to identify insertions, deletions (indels), or other mutations at the target site. Pups with confirmed mutations are considered founders.

### 5. Establishment of the B7-H3 KO Line:

- Objective: Breed founder mice to establish a stable, homozygous knockout mouse line.
- Procedure:

- Breed the identified F0 founder mice with wild-type mice to produce the F1 generation.
- Genotype the F1 offspring to confirm germline transmission of the mutation.
- Intercross heterozygous (+/-) F1 mice to generate homozygous (-/-) knockout mice in the F2 generation.

## Protocol 2: Validation of B7-H3 Knockout

Comprehensive validation is essential to confirm the successful knockout at the DNA, mRNA, and protein levels.

### 1. Genotyping by PCR:

- Principle: Differentiates between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) genotypes using PCR.
- Procedure:
  - Design a three-primer PCR strategy: a forward primer upstream of the mutation, a reverse primer specific to the wild-type sequence, and a second reverse primer that only binds if a specific large deletion or insertion is present (or use primers that yield different product sizes for WT and KO alleles).
  - Perform PCR on genomic DNA from tail biopsies.
  - Analyze the resulting PCR products on an agarose gel. The banding pattern will distinguish the different genotypes.

### 2. mRNA Expression Analysis by RT-qPCR:

- Principle: Quantifies Cd276 mRNA levels to confirm transcriptional disruption.
- Procedure:
  - Isolate total RNA from relevant tissues (e.g., spleen, tumor tissue) of wild-type and B7-H3 KO mice.
  - Synthesize cDNA using a reverse transcription kit.
  - Perform quantitative PCR (qPCR) using primers specific for mouse Cd276 and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
  - Confirm the absence or significant reduction of Cd276 mRNA in KO mice compared to wild-type controls.

### 3. Protein Expression Analysis by Western Blot:

- Principle: Detects the presence or absence of B7-H3 protein.
- Procedure:
  - Prepare protein lysates from tissues or cells of interest.
  - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Probe the membrane with a validated primary antibody against mouse B7-H3.
  - Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
  - Confirm the absence of the B7-H3 protein band (~50-60 kDa) in samples from KO mice. A loading control (e.g.,  $\beta$ -actin, GAPDH) should be used to ensure equal protein loading.

### 4. Protein Expression Analysis by Flow Cytometry:

- Principle: Confirms the absence of B7-H3 protein on the cell surface of immune cells or tumor cells.
- Procedure:
  - Prepare single-cell suspensions from tissues (e.g., splenocytes, tumor-infiltrating lymphocytes).
  - Stain the cells with a fluorescently-conjugated anti-mouse B7-H3 antibody.
  - Include an isotype control antibody to account for non-specific binding.
  - Analyze the stained cells using a flow cytometer. Confirm the absence of a positive signal for B7-H3 on cells from KO mice compared to a clear positive signal from wild-type mice.

## Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on published studies using B7-H3 knockout models.

Table 1: Effects of B7-H3 Knockout on Tumor Growth and Metastasis

Parameter	Cell/Model Type	Effect of B7-H3 Knockout/Downregulation	Reference
Tumor Growth	Rhabdomyosarcoma (M3-9-M)	Significant delay in tumor growth compared to wild-type.	
Tumor Growth	Prostate Cancer (RM-1)	B7-H3 overexpression significantly accelerated xenograft growth.	
Cell Adhesion	Melanoma, Breast Cancer	Reduced adhesion to fibronectin by up to 50%.	
Cell Migration	Melanoma, Breast Cancer	Reduced migration by more than 70%.	
Cell Invasion	Melanoma, Breast Cancer	Reduced invasion by more than 70%.	

Table 2: Immunological Consequences of B7-H3 Knockout in the Tumor Microenvironment

Cell Population	Model	Change in B7-H3 KO Tumors	Reference
CD4+ T Cells	Tsc2-deficient tumors	~2-fold increase	
CD8+ T Cells	Tsc2-deficient tumors	~3-fold increase	
Myeloid-Derived Suppressor Cells (MDSCs)	Tsc2-deficient tumors	~80% decrease in PMN-MDSCs	
MDSCs	Prostate Cancer (RM- 1)	B7-H3 overexpression led to higher accumulation of MDSCs.	
T Cell Proliferation	In vitro (human T cells)	B7-H3-Ig fusion protein increased CD4+ and CD8+ T cell proliferation.	

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